Cas no 620546-80-7 ((2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one)

(2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質
名前と識別子
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- (2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
- 3(2H)-Benzofuranone, 2-[(3-fluorophenyl)methylene]-6-methoxy-
- (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one
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- インチ: 1S/C16H11FO3/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3
- InChIKey: OOLRQVBQEYEPHB-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(OC)=CC=C2C(=O)C1=CC1=CC=CC(F)=C1
(2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0650-3mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-1mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-30mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-75mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-100mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 100mg |
$248.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-40mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-5mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-25mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-20mg |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0650-5μmol |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one |
620546-80-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
(2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one 関連文献
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
(2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-oneに関する追加情報
Introduction to (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 620546-80-7)
(2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one, identified by its CAS number 620546-80-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, belonging to the benzofuran class, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility.
The structural features of (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one include a fluorine-substituted phenyl ring and a methoxy group on the benzofuran core. These substituents not only influence the electronic properties of the molecule but also play a crucial role in modulating its interactions with biological targets. The presence of a double bond in the (2Z) configuration adds another layer of complexity, making this compound a promising candidate for further investigation.
In recent years, there has been growing interest in developing novel therapeutic agents derived from heterocyclic compounds. Benzofurans, in particular, have been extensively studied due to their diverse biological activities. Research has shown that benzofuran derivatives can exhibit properties such as anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one suggests that it may interact with various biological pathways, making it a valuable scaffold for drug discovery.
The fluorine atom in the 3-position of the phenyl ring is a key feature that enhances the compound's bioavailability and metabolic stability. Fluorinated aromatic compounds are well-known for their improved pharmacokinetic profiles, which can lead to more effective drug candidates. Additionally, the methoxy group at the 6-position contributes to the molecule's solubility and binding affinity to target proteins. These structural elements collectively contribute to the compound's potential as a lead molecule in pharmaceutical development.
Recent studies have highlighted the importance of fluorinated benzofurans in medicinal chemistry. For instance, researchers have demonstrated that certain fluorinated benzofuran derivatives exhibit potent inhibitory effects on enzymes involved in cancer progression. The mechanism of action often involves selective binding to key regulatory proteins, thereby disrupting pathological signaling pathways. Given these findings, (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one could be a valuable asset in developing novel anticancer agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriately substituted benzofuran precursors and fluorophenylmethylidene reagents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the fluorine substituent with high precision. These synthetic strategies ensure that the final product retains its desired structural integrity and functional properties.
Once synthesized, (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques provide detailed insights into the compound's molecular structure and confirm its identity before proceeding with biological testing. The characterization process is essential to ensure that the synthesized material meets the required standards for further research applications.
In vitro studies have begun to explore the potential biological activities of (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one. Initial experiments suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The fluorine substituent is believed to enhance binding affinity by improving hydrophobic interactions with target proteins. Additionally, the methoxy group may contribute to metabolic stability by reducing susceptibility to enzymatic degradation.
The benzofuran core itself is known to interact with various biological targets due to its aromaticity and electron-rich nature. This property makes it an attractive scaffold for designing molecules with specific pharmacological profiles. Researchers are particularly interested in exploring its potential as an anti-inflammatory agent, given the well-documented role of benzofuran derivatives in modulating inflammatory responses.
Future research directions for (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one include structure-based drug design and computational modeling studies. These approaches can help predict how modifications to the molecular structure might affect its biological activity. By leveraging computational tools, scientists can identify optimal analogs with enhanced potency and selectivity for specific therapeutic targets.
The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like (2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2,3-dihydro-1-benzofuran-3-one exemplifies how basic research can lead to significant advancements in medicine. By understanding the structural and functional relationships between chemical entities and biological systems, researchers can accelerate the discovery of new drugs that address unmet medical needs.
In conclusion, (CAS No. 620546-80-7)(2Z)-2-(3-fluorophenyl)methylidene-6-methoxy-2, dihydro-1-benzofuran- - bZ) > represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new insights into its properties and mechanisms of action,
this compound holds great promise for contributing to advancements in medicine.
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